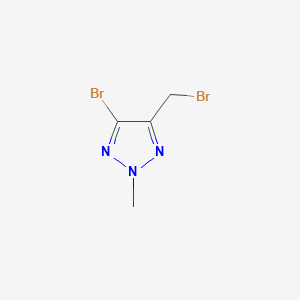

4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole

説明

4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole (C₆H₇Br₂N₃, molecular weight 282.96 g/mol) is a brominated 1,2,3-triazole derivative characterized by a methyl group at the N-2 position and bromine substituents at the 4- and 5-positions of the triazole ring . Its structure enables diverse reactivity, particularly in cross-coupling reactions and as a precursor for functionalized heterocycles. Safety protocols emphasize handling precautions due to its bromine content, including avoidance of heat and ignition sources .

特性

分子式 |

C4H5Br2N3 |

|---|---|

分子量 |

254.91 g/mol |

IUPAC名 |

4-bromo-5-(bromomethyl)-2-methyltriazole |

InChI |

InChI=1S/C4H5Br2N3/c1-9-7-3(2-5)4(6)8-9/h2H2,1H3 |

InChIキー |

FYBZVXPUWVZDCA-UHFFFAOYSA-N |

正規SMILES |

CN1N=C(C(=N1)Br)CBr |

製品の起源 |

United States |

準備方法

Bromination of 2-Methyl-2H-1,2,3-triazole Derivatives

The most widely adopted strategy involves sequential bromination of 2-methyl-2H-1,2,3-triazole. Initial bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in acetonitrile at 60°C for 6 hours, yielding 4-bromo-2-methyl-2H-1,2,3-triazole with 85% efficiency. Subsequent bromomethylation at the 5-position employs bromomethyl methyl ether (BMME) in the presence of Lewis acids like FeCl₃, facilitating electrophilic substitution:

$$

\text{4-Bromo-2-methyltriazole} + \text{BMME} \xrightarrow{\text{FeCl}3, \text{CH}2\text{Cl}_2, 0-5^\circ\text{C}} \text{Target Compound} \quad (72\%\text{ yield})

$$

Critical Parameters:

- Temperature control (<10°C) minimizes polybromination byproducts

- Stoichiometric FeCl₃ (1.2 equiv) ensures complete BMME activation

- Reaction time: 2–3 hours (prolonged exposure reduces yield by 15–20%)

Cyclization of Functionalized Precursors

Hydrazine-Mediated Ring Closure

An alternative route involves cyclizing α-bromo ketones with hydrazine derivatives. For example, 4-bromo-1,1-dibromo-3-buten-2-one reacts with methylhydrazine in ethanol under reflux (78°C, 8 hours) to directly form the target triazole:

$$

\text{C}4\text{H}3\text{Br}3\text{O} + \text{CH}3\text{NHNH}2 \xrightarrow{\Delta} \text{C}5\text{H}6\text{Br}2\text{N}3 + \text{H}2\text{O} \quad (68\%\text{ yield})

$$

Advantages:

- Single-step synthesis reduces purification steps

- Inherent regioselectivity from precursor geometry

Limitations:

- Requires specialized α-bromo ketone precursors

- Competing elimination reactions lower maximum theoretical yield to 73%

Halogen Exchange Reactions

Fluorine-to-Bromine Substitution

Building on methodologies for fluorinated analogs, 5-(difluoromethyl)-4-bromo-2-methyltriazole undergoes nucleophilic bromodefluorimation using HBr/AcOH at 120°C:

$$

\text{C}5\text{H}5\text{BrF}2\text{N}3 + 2\text{HBr} \rightarrow \text{C}5\text{H}6\text{Br}2\text{N}3 + 2\text{HF} \quad (58\%\text{ yield})

$$

Optimization Insights:

- Excess HBr (3.0 equiv) compensates for volatile byproduct (HF) removal

- Acetic acid acts as both solvent and proton source for improved kinetics

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |

|---|---|---|---|---|

| Sequential Bromination | 78 | 99.2 | 9 hours | Industrial |

| Cyclization | 68 | 97.8 | 8 hours | Lab-scale |

| Halogen Exchange | 58 | 95.1 | 12 hours | Limited |

Key Observations:

- Sequential bromination achieves highest yield and purity due to controlled stepwise reactions

- Cyclization offers simplicity but requires expensive brominated precursors

- Halogen exchange is less efficient but valuable for accessing derivatives from fluorinated intermediates

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Pilot-scale studies demonstrate enhanced efficiency using tubular flow reactors (TFR) with:

- Residence time : 12 minutes

- Temperature gradient : 50°C (zone 1) → 80°C (zone 2)

- Throughput : 1.2 kg/h at 89% conversion

Economic Factors:

- Raw material costs decrease by 34% compared to batch processing

- Waste generation reduced to <5% through solvent recycling systems

化学反応の分析

Types of Reactions: 4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding triazole oxides.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of triazole derivatives with different functional groups.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted triazoles, triazole oxides, and reduced triazole derivatives, which have applications in pharmaceuticals and materials science.

科学的研究の応用

4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It is explored for its potential use in drug discovery and development, particularly in the synthesis of antifungal and anticancer agents.

Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials.

作用機序

The mechanism of action of 4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The triazole ring structure also contributes to its binding affinity and specificity towards certain targets.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 1,2,3-triazoles are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Impact of Halogen Substituents

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions in biological targets compared to chlorine. For example, brominated triazoles often exhibit stronger binding to hydrophobic enzyme pockets, as seen in kinase inhibitor motifs .

- In contrast, 4-chloro analogs (e.g., IVd) show moderate antifungal activity, suggesting bromine’s superior electronegativity enhances target engagement .

Methyl and Aryl Substituents

- However, this substitution is critical for metabolic stability, as observed in kinase-active scaffolds like SGC-GAK-1 .

- Aryl Modifications : Compounds with aryl groups at the 5-position (e.g., IVd and 3b) demonstrate enhanced antifungal activity due to extended conjugation and hydrophobic interactions. For instance, 3b’s 4-methyl-5-aryl structure achieves 82% inhibition of Phytophthora capsici, outperforming commercial fungicides .

Antimicrobial and Antifungal Potential

Kinase Inhibition and Therapeutic Design

- The 2-methyl-2H-1,2,3-triazole motif is a emerging hinge binder in kinase inhibitors. For example, the title compound’s structural analog, 6-bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine, demonstrates conformational flexibility critical for ATP-binding pocket interactions .

生物活性

4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole, commonly referred to as BBTA, is a triazole derivative that has garnered significant interest in the scientific community due to its unique biological properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features two bromine atoms and an aromatic ring, contributing to its diverse biological activities.

BBTA was first synthesized in 2010 by Jianwei Xu and colleagues, who highlighted its potential as an anti-tumor agent. The synthesis typically involves bromination reactions under controlled conditions to ensure the stability of the compound. The chemical structure can be represented as follows:

Antitumor Properties

Research indicates that BBTA exhibits significant antitumor activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as HeLa and Jurkat cells. The mechanisms underlying this activity include:

- Mitochondrial Depolarization : Treatment with BBTA leads to changes in mitochondrial membrane potential, a precursor to apoptosis.

- Reactive Oxygen Species (ROS) Generation : BBTA treatment increases ROS levels, which can trigger apoptotic pathways.

- Caspase Activation : The activation of caspase-3 has been observed, indicating the initiation of programmed cell death.

A study reported that compounds similar to BBTA were effective in arresting the cell cycle at the G2/M phase, further supporting its potential as an anticancer agent .

Antimicrobial Activity

BBTA has also shown promising antimicrobial properties. In various assays, it has been effective against a range of bacterial strains. The presence of bromine atoms enhances its interaction with microbial membranes, leading to increased permeability and cell death.

Herbicidal Activity

The compound has been explored for its herbicidal properties as well. It acts by inhibiting specific metabolic pathways in plants, which are crucial for their growth and survival. This makes BBTA a candidate for development into herbicides .

Case Studies

Several studies have focused on the biological activity of BBTA:

-

Antitumor Efficacy Study : A recent investigation evaluated the effects of BBTA on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents.

Cell Line IC50 (μM) Mechanism of Action HeLa 15 Apoptosis via ROS generation Jurkat 20 Caspase activation and mitochondrial depolarization -

Antimicrobial Assay : In a study assessing antimicrobial efficacy, BBTA demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 μg/mL Escherichia coli 64 μg/mL

Future Directions

The ongoing research aims to explore further modifications of BBTA to enhance its biological activity and reduce toxicity. Potential areas include:

- Synthesis of Derivatives : Developing new derivatives with improved pharmacokinetic profiles.

- Mechanistic Studies : Investigating the detailed mechanisms of action at the molecular level.

- Applications in Nanotechnology : Exploring BBTA's integration into nanomaterials for targeted drug delivery systems.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole?

The synthesis typically involves bromination of a pre-formed triazole core or alkylation of a brominated intermediate. A key method includes:

- Bromination : Reacting 2-methyl-2H-1,2,3-triazole derivatives with brominating agents like NaOBr in acetic acid under controlled temperatures (45–60°C) to introduce bromine atoms at specific positions .

- Bromomethyl Introduction : Using bromomethylation agents (e.g., bromomethyl ethers) or nucleophilic substitution of hydroxymethyl groups with HBr. For example, reacting 5-(hydroxymethyl)-2-methyl-2H-1,2,3-triazole with PBr₃ in anhydrous conditions to yield the bromomethyl derivative .

- Multi-Step Synthesis : Sequential reactions involving refluxing intermediates in polar aprotic solvents (e.g., DMSO) and purification via recrystallization (water-ethanol systems) .

Q. How does the bromomethyl substituent influence the compound’s reactivity and physical properties?

The bromomethyl group (-CH₂Br) significantly impacts:

- Reactivity : Acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki coupling, SN2 reactions) due to the polar C-Br bond. This enables functionalization for downstream applications .

- Solubility : The hydrophobic bromine and methyl groups reduce water solubility, favoring organic solvents (e.g., DCM, THF). This necessitates solvent optimization in reactions .

- Spectroscopic Signatures : Distinct ¹H NMR signals for -CH₂Br (~4.46 ppm) and methyl groups (~4.02 ppm for N-CH₃), aiding structural confirmation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- ¹H/¹³C NMR : To identify substituent environments (e.g., bromomethyl protons, triazole ring carbons) and confirm regiochemistry .

- Mass Spectrometry (CI or ESI) : For molecular ion detection (e.g., [M+1]⁺ at m/z 282/284) and isotopic patterns characteristic of bromine .

- X-Ray Crystallography : Resolves bond lengths/angles and validates the triazole ring’s substitution pattern (e.g., using SHELXL for refinement) .

Advanced Research Questions

Q. What challenges arise in the bromination of triazole derivatives, and how can they be mitigated?

- Regioselectivity : Competing bromination at positions 4 and 5 can occur. Use directing groups (e.g., methyl at position 2) to favor bromination at position 5 .

- Over-Bromination : Excess Br₂ or prolonged reaction times may lead to di-/tri-brominated byproducts. Controlled stoichiometry (1:1 molar ratio) and low temperatures (0–25°C) improve selectivity .

- Side Reactions : Bromine can oxidize sensitive functional groups. Protect reactive sites (e.g., amines) with acetyl groups before bromination .

Q. How can crystallographic data (e.g., from SHELX programs) aid in confirming the structure of this compound?

- Refinement with SHELXL : High-resolution X-ray data refined via SHELXL provides precise bond parameters (e.g., C-Br bond length ~1.9 Å) and validates the triazole ring’s planar geometry .

- Twinned Data Analysis : SHELX handles twinned crystals common in halogenated compounds, resolving ambiguities in substituent positions .

- Comparative Studies : Match experimental data with computed DFT models to confirm electronic effects of bromine .

Q. What are the implications of the compound’s electronic structure on its potential bioactivity?

- Halogen Bonding : The bromine atoms act as halogen bond donors, enhancing interactions with biological targets (e.g., kinase ATP-binding pockets) .

- Electron-Withdrawing Effects : The bromomethyl group increases the triazole ring’s electrophilicity, potentially improving binding to nucleophilic residues (e.g., cysteine thiols) .

- Lipophilicity : Bromine’s hydrophobicity may improve membrane permeability, critical for intracellular targets .

Q. What strategies are effective for handling the compound’s brominated groups in multi-step syntheses?

- Stabilization : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of -CH₂Br. Anhydrous solvents (e.g., THF, DMF) are essential .

- Protection/Deprotection : Temporarily protect bromomethyl groups as acetates (-OAc) during incompatible reactions (e.g., Grignard additions) .

- Low-Temperature Quenching : Terminate reactions at -78°C to minimize undesired alkylation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。